2-Oxo-N-vinylpyrrolidine-1-carboxamide
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Overview
Description
2-Oxo-N-vinylpyrrolidine-1-carboxamide is a heterocyclic organic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It is known for its unique structure, which includes a pyrrolidine ring with a vinyl group and a carboxamide group. This compound is primarily used in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N-vinylpyrrolidine-1-carboxamide typically involves the reaction of N-vinylpyrrolidone with an appropriate oxidizing agent. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient.
Solvent: Common solvents include water or organic solvents like ethanol.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory settings. The process involves careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-N-vinylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-Oxo-N-vinylpyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-N-vinylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Vinylpyrrolidone: A precursor in the synthesis of 2-Oxo-N-vinylpyrrolidine-1-carboxamide.
2-Pyrrolidone: A structurally related compound with different functional groups.
N-Vinyl-2-pyrrolidone: Another vinyl-substituted pyrrolidone with distinct properties.
Uniqueness
This compound is unique due to its combination of a vinyl group and a carboxamide group on the pyrrolidine ring. This structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.
Properties
CAS No. |
84100-26-5 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-ethenyl-2-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-2-8-7(11)9-5-3-4-6(9)10/h2H,1,3-5H2,(H,8,11) |
InChI Key |
CNEFLUZLIJSCQT-UHFFFAOYSA-N |
Canonical SMILES |
C=CNC(=O)N1CCCC1=O |
Origin of Product |
United States |
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